Cas no 886902-82-5 (N-(1,3-benzothiazol-2-yl)-5-bromo-N-(pyridin-2-yl)methylthiophene-2-carboxamide)

N-(1,3-benzothiazol-2-yl)-5-bromo-N-(pyridin-2-yl)methylthiophene-2-carboxamide is a heterocyclic compound featuring a benzothiazole core linked to a brominated thiophene carboxamide moiety via a pyridinylmethyl bridge. This structure confers potential utility in medicinal chemistry and materials science due to its electron-rich aromatic systems and halogen substituent, which may enhance binding affinity or reactivity. The bromine atom offers a versatile site for further functionalization via cross-coupling reactions, while the benzothiazole and pyridine groups contribute to coordination properties. Its rigid, planar architecture suggests possible applications as a ligand or intermediate in the synthesis of bioactive molecules or optoelectronic materials. The compound’s stability and synthetic accessibility further support its investigational use.
N-(1,3-benzothiazol-2-yl)-5-bromo-N-(pyridin-2-yl)methylthiophene-2-carboxamide structure
886902-82-5 structure
Product name:N-(1,3-benzothiazol-2-yl)-5-bromo-N-(pyridin-2-yl)methylthiophene-2-carboxamide
CAS No:886902-82-5
MF:C18H12BrN3OS2
MW:430.341380119324
CID:5478490

N-(1,3-benzothiazol-2-yl)-5-bromo-N-(pyridin-2-yl)methylthiophene-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 2-Thiophenecarboxamide, N-2-benzothiazolyl-5-bromo-N-(2-pyridinylmethyl)-
    • N-(1,3-benzothiazol-2-yl)-5-bromo-N-(pyridin-2-yl)methylthiophene-2-carboxamide
    • Inchi: 1S/C18H12BrN3OS2/c19-16-9-8-15(24-16)17(23)22(11-12-5-3-4-10-20-12)18-21-13-6-1-2-7-14(13)25-18/h1-10H,11H2
    • InChI Key: MDSIYSWSKSNALH-UHFFFAOYSA-N
    • SMILES: C1(C(N(C2=NC3=CC=CC=C3S2)CC2=NC=CC=C2)=O)SC(Br)=CC=1

N-(1,3-benzothiazol-2-yl)-5-bromo-N-(pyridin-2-yl)methylthiophene-2-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2635-0508-10μmol
N-(1,3-benzothiazol-2-yl)-5-bromo-N-[(pyridin-2-yl)methyl]thiophene-2-carboxamide
886902-82-5 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2635-0508-10mg
N-(1,3-benzothiazol-2-yl)-5-bromo-N-[(pyridin-2-yl)methyl]thiophene-2-carboxamide
886902-82-5 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2635-0508-3mg
N-(1,3-benzothiazol-2-yl)-5-bromo-N-[(pyridin-2-yl)methyl]thiophene-2-carboxamide
886902-82-5 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2635-0508-5mg
N-(1,3-benzothiazol-2-yl)-5-bromo-N-[(pyridin-2-yl)methyl]thiophene-2-carboxamide
886902-82-5 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2635-0508-20μmol
N-(1,3-benzothiazol-2-yl)-5-bromo-N-[(pyridin-2-yl)methyl]thiophene-2-carboxamide
886902-82-5 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2635-0508-50mg
N-(1,3-benzothiazol-2-yl)-5-bromo-N-[(pyridin-2-yl)methyl]thiophene-2-carboxamide
886902-82-5 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2635-0508-25mg
N-(1,3-benzothiazol-2-yl)-5-bromo-N-[(pyridin-2-yl)methyl]thiophene-2-carboxamide
886902-82-5 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2635-0508-40mg
N-(1,3-benzothiazol-2-yl)-5-bromo-N-[(pyridin-2-yl)methyl]thiophene-2-carboxamide
886902-82-5 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2635-0508-75mg
N-(1,3-benzothiazol-2-yl)-5-bromo-N-[(pyridin-2-yl)methyl]thiophene-2-carboxamide
886902-82-5 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2635-0508-30mg
N-(1,3-benzothiazol-2-yl)-5-bromo-N-[(pyridin-2-yl)methyl]thiophene-2-carboxamide
886902-82-5 90%+
30mg
$119.0 2023-05-16

N-(1,3-benzothiazol-2-yl)-5-bromo-N-(pyridin-2-yl)methylthiophene-2-carboxamide Related Literature

Additional information on N-(1,3-benzothiazol-2-yl)-5-bromo-N-(pyridin-2-yl)methylthiophene-2-carboxamide

Introduction to N-(1,3-benzothiazol-2-yl)-5-bromo-N-(pyridin-2-yl)methylthiophene-2-carboxamide (CAS No. 886902-82-5)

N-(1,3-benzothiazol-2-yl)-5-bromo-N-(pyridin-2-yl)methylthiophene-2-carboxamide, identified by its CAS number 886902-82-5, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of heterocyclic molecules that exhibit a unique blend of structural and functional properties, making it a promising candidate for various applications in drug discovery and development.

The molecular structure of N-(1,3-benzothiazol-2-yl)-5-bromo-N-(pyridin-2-yl)methylthiophene-2-carboxamide is characterized by the presence of multiple heterocyclic rings, including benzothiazole and thiophene, which are interconnected through amide and bromo substituents. The benzothiazole moiety is particularly noteworthy due to its known biological activity and its role as a pharmacophore in several therapeutic agents. The pyridine ring, on the other hand, contributes to the compound's solubility and interaction with biological targets.

In recent years, there has been a surge in research focused on developing novel heterocyclic compounds with potential therapeutic applications. N-(1,3-benzothiazol-2-yl)-5-bromo-N-(pyridin-2-yl)methylthiophene-2-carboxamide has emerged as a compound of interest due to its structural features that suggest it may possess inhibitory properties against various enzymes and receptors involved in disease pathways.

The bromo substituent at the 5-position of the thiophene ring is particularly significant as it can enhance the compound's binding affinity to biological targets. This modification is commonly employed in medicinal chemistry to improve metabolic stability and binding interactions. Additionally, the presence of the amide group provides a site for further chemical modifications, allowing for the development of derivatives with enhanced pharmacological properties.

One of the most compelling aspects of N-(1,3-benzothiazol-2-yl)-5-bromo-N-(pyridin-2-yl)methylthiophene-2-carboxamide is its potential application in addressing unmet medical needs. Current research indicates that this compound may exhibit inhibitory activity against enzymes such as kinases and phosphodiesterases, which are implicated in various diseases including cancer and inflammatory disorders. The benzothiazole core is known to interact with biological targets in a manner that can modulate cellular signaling pathways, making it a valuable scaffold for drug design.

The pyridine ring in the molecule also plays a crucial role in its pharmacological profile. Pyridine-based compounds have been extensively studied for their ability to interact with a wide range of biological targets, including G protein-coupled receptors (GPCRs) and ion channels. The specific arrangement of atoms in N-(1,3-benzothiazol-2-yl)-5-bromo-N-(pyridin-2-yl)methylthiophene-2-carboxamide suggests that it may be able to modulate these targets effectively.

In vitro studies have begun to uncover the potential therapeutic benefits of this compound. Preliminary data suggest that it may exhibit inhibitory activity against certain kinases, which are enzymes that play a critical role in cell proliferation and survival. By targeting these kinases, the compound could potentially interfere with pathways that are dysregulated in diseases such as cancer.

Furthermore, the compound's ability to interact with GPCRs has also been explored. GPCRs are membrane receptors that are involved in many physiological processes and are targeted by a significant portion of existing drugs. The pyridine moiety in N-(1,3-benzothiazol-2-ylium)methylthiophene]-carboxamide may facilitate its interaction with these receptors, leading to potential therapeutic effects.

The synthesis of N-(1,3-benzothiazol]-carboxamide (CAS No. 886902) involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The process typically begins with the functionalization of the benzothiazole core followed by the introduction of the bromo substituent on the thiophene ring. Subsequent steps involve coupling reactions to attach the pyridine moiety and form the amide group.

The synthetic route must be carefully designed to minimize side reactions and maximize yield. This often involves using protected intermediates and carefully controlled reaction conditions. Advances in synthetic methodologies have made it possible to produce complex heterocyclic compounds like N-(1bz) more efficiently than ever before.

The pharmacokinetic properties of N-(1bz) are also an area of active investigation. Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for determining its potential as a therapeutic agent. Preliminary studies suggest that this compound may exhibit favorable pharmacokinetic properties due to its molecular structure.

In conclusion,N(13bt) represents an exciting opportunity for further research and development in pharmaceutical chemistry. Its unique structural features make it a promising candidate for addressing various diseases by modulating key biological pathways. As research continues,n(13bt)and similar compounds are likely to play an increasingly important role in the development of new therapies.

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